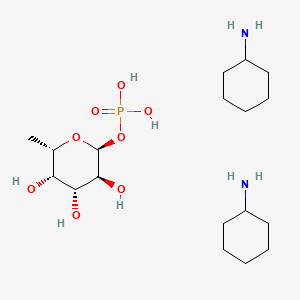

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is an impurity of L-Fucose, which is isolated from seaweed . It is also a useful synthetic intermediate in the production of guanosinediphosphofucose .Molecular Structure Analysis

The molecular structure of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is based on its molecular formula C18H39N2O8P. For more detailed structural information, it is recommended to refer to specific scientific literature or databases.Scientific Research Applications

Role in Glycan Fucosylation Research

This compound is suitable as both substrate and product to identify, differentiate, and characterize GTP fucose pyrophosphorylase(s) (GFPP; fucose-1-phosphate guanylyltransferases) involved in the formation of the nucleotide-sugar GDP-beta-l-fucose and other fucosylation donor substrates such as 3,3’-Diaminobenzidine (GDP)-β-l-fucose .

Generation of New Fucosylation Donor Substrates

It may be used to generate new fucosylation donor substrates for use in glycan fucosylation research .

High-Temperature Resistant Shale Inhibitor

A study introduced 4, 4′-methylenebis-cyclohexanamine, a compound with a similar molecular structure, as a potential shale inhibitor for high-temperature application .

Role in Pyrimidine Metabolism

2-Deoxyribose 1-phosphate (2dR1P), a compound with a similar structure, may be used in pyrimidine metabolism research to identify and characterize thymidine phosphorylase(s)/platelet-derived endothelial cell growth factor(s) (PD-ECGF)/gliostatin(s) .

Role in Angiogenesis in Tumor Cells

2-Deoxyribose 1-phosphate may be used to study processes such as angiogenesis in tumor cells at the level of thymidine phosphorylase activity .

Organic Synthesis of 2′-Deoxynucleosides

2-Deoxy-a-D-ribose 1-phosphate (dR-1-P) is used in the organic synthesis of 2′-deoxynucleosides such as cladribine .

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound “Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt” is the Tubby protein homolog . This protein plays a significant role in the intracellular trafficking of molecules and signal transduction.

Mode of Action

It is known to interact with its target, the tubby protein homolog, which may lead to changes in the protein’s function or activity .

Biochemical Pathways

Given its interaction with the tubby protein homolog, it may influence pathways related to intracellular trafficking and signal transduction .

Result of Action

Given its interaction with the Tubby protein homolog, it may influence the protein’s function, potentially affecting intracellular trafficking and signal transduction .

properties

IUPAC Name |

cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6-/m..0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMPFZHILABVMA-ZXNJZJEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745520 |

Source

|

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

CAS RN |

24333-03-7 |

Source

|

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/no-structure.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)